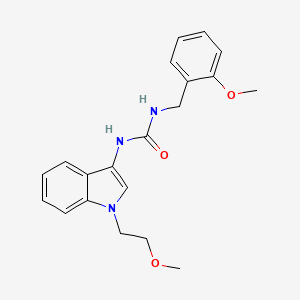

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

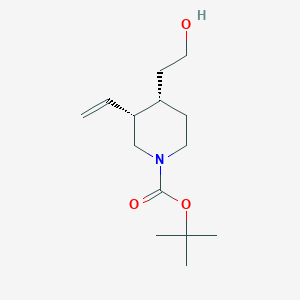

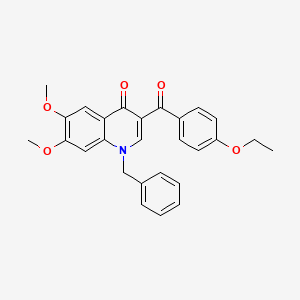

The compound is a complex organic molecule with several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a dimethylbenzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropanecarboxamido and thiadiazol groups would likely contribute to the compound’s polarity, while the dimethylbenzoate group could potentially participate in aromatic interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxamido group could make the compound polar and potentially soluble in water .科学的研究の応用

Antimicrobial and Anticancer Applications

Antimicrobial Agents : Research has highlighted the synthesis and evaluation of various chemical structures similar to the query compound, demonstrating significant antimicrobial properties. For example, a series of compounds bearing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety were synthesized and exhibited marked inhibition against bacterial and fungal strains, comparable to commercial antimicrobial agents (Reddy et al., 2010). Additionally, compounds with pyrazolo[3,4-d]pyrimidin-4(5H)-ones and related structures have shown anticancer and anti-5-lipoxygenase activities, suggesting their potential in therapeutic applications (Rahmouni et al., 2016).

Anticancer Activity : The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer activities, suggesting the utility of these compounds in cancer therapy (Rahmouni et al., 2016). Carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, were potent cytotoxins against several cancer cell lines, highlighting the importance of structural variations in enhancing biological activity (Deady et al., 2003).

Enzyme Inhibition and Probe Design

Enzyme Inhibition : Compounds with thiadiazoline- and pyrazoline-based structures have been developed to inhibit nitric oxide synthase, demonstrating the importance of heterocyclic compounds in designing enzyme inhibitors (Arias et al., 2018). This research underscores the therapeutic potential of such compounds in treating diseases associated with nitric oxide synthase dysregulation.

Detection Probes : A highly sensitive coumarin–pyrazolone probe for the detection of Cr3+ ions and its application in living cells was developed, illustrating the versatility of these chemical structures in analytical chemistry and biological imaging (Mani et al., 2018). The probe's ability to detect Cr3+ ions in a biological context highlights the potential for these compounds in environmental and health-related applications.

作用機序

将来の方向性

特性

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-11-3-4-14(7-12(11)2)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHOAINFTVTDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)

![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2867569.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)